[5-(4-Bromophenyl)-2-furyl]methanol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
[5-(4-bromophenyl)furan-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrO2/c12-9-3-1-8(2-4-9)11-6-5-10(7-13)14-11/h1-6,13H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUJXBDJGUNCYHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)CO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20352093 | |
| Record name | [5-(4-bromophenyl)-2-furyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20352093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33342-28-8 | |
| Record name | 5-(4-Bromophenyl)-2-furanmethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33342-28-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [5-(4-bromophenyl)-2-furyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20352093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Contextualization of Furan Derivatives in Contemporary Chemical Synthesis
Furan (B31954) derivatives are a class of heterocyclic organic compounds that hold a significant position in the field of chemical synthesis. slideshare.netijsrst.com The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, serves as a fundamental structural motif in a vast array of natural products and synthetically important molecules. numberanalytics.comnumberanalytics.comalgoreducation.com Their importance stems from their utility as versatile building blocks for creating complex molecular structures. numberanalytics.comnumberanalytics.com
In the pharmaceutical industry, the furan nucleus is incorporated into numerous drug candidates to enhance biological activity, metabolic stability, or pharmacokinetic properties. numberanalytics.com Notable examples include the antibiotic Furazolidone and the anti-cancer agent Sunitinib, which contain a furan ring as a core structural element. numberanalytics.comalgoreducation.com Beyond medicine, furan derivatives are crucial intermediates in the production of agrochemicals, such as the insecticide Furadan. algoreducation.com
The applications of furans extend into material science, where they are used to synthesize advanced materials. numberanalytics.com For instance, derivatives like furfural (B47365) are precursors to polyfurfuryl alcohol, which is used in producing thermosetting resins, adhesives, and coatings known for their thermal stability and chemical resistance. numberanalytics.comalgoreducation.com Furan-containing conjugated polymers are also being developed for applications in organic electronics. numberanalytics.com Furthermore, furan derivatives are employed as intermediates for dyes, pigments, and optical brighteners. slideshare.net The ongoing exploration of furan chemistry also includes its potential use in renewable energy as components in biofuels and in catalysis as ligands for transition metals. numberanalytics.com
Significance of Substituted Furan Methanols As Synthetic Precursors
Within the large family of furan (B31954) derivatives, substituted furan methanols, characterized by a hydroxymethyl (-CH2OH) group attached to the furan ring, are particularly valuable as synthetic precursors. The hydroxymethyl group provides a reactive handle that can be readily transformed into a variety of other functional groups, significantly expanding the synthetic possibilities.
One of the primary transformations of furan methanols is their oxidation to the corresponding furan-2-carboxaldehydes. These aldehydes are versatile intermediates that can participate in a wide range of condensation reactions. For example, they can react with compounds containing active methylene (B1212753) groups to form more complex heterocyclic systems. arkat-usa.org This reactivity is a cornerstone of their utility in building diverse molecular scaffolds.
Furthermore, the alcohol functionality itself can be derivatized. For instance, furanyl alcohols can be converted into furan methacrylates. acs.org These monomers can then be polymerized to create novel bio-based polymers and resins, demonstrating the role of furan methanols in the development of sustainable materials. acs.org The parent compound, furfuryl alcohol, is a commodity chemical derived from biomass and is used extensively in the production of furan resins and as a fuel additive. slideshare.net The synthetic versatility of the hydroxymethyl group, combined with the inherent reactivity of the furan ring, establishes substituted furan methanols as pivotal intermediates in organic synthesis.
Overview of the Research Landscape Surrounding 5 4 Bromophenyl 2 Furyl Methanol
Strategies for Furan Ring Construction and Functionalization
The furan ring is a fundamental heterocyclic motif found in numerous natural products and pharmaceuticals. researchgate.net Its synthesis and functionalization are therefore of significant interest in organic chemistry.
De Novo Furan Synthesis Approaches
De novo synthesis refers to the construction of the furan ring from acyclic starting materials. Several classical and modern methods are available for this purpose.
The Paal-Knorr furan synthesis is a cornerstone method that involves the acid-catalyzed cyclization and dehydration of 1,4-dicarbonyl compounds to form furans. researchgate.netresearchgate.netnumberanalytics.comacs.org This reaction is highly versatile and has seen continuous development, including the use of catalysts like ionic liquids. tandfonline.com
The Feist-Bénary furan synthesis provides another classical route, involving the reaction between α-halo ketones and β-dicarbonyl compounds, typically catalyzed by a base like ammonia (B1221849) or pyridine. numberanalytics.comresearchgate.netdeepdyve.comwikipedia.org This method is effective for generating furans with a carbonyl group at the C-3 position. researchgate.net Modern variations have even explored enantioselective versions of this reaction. wikipedia.org
More recent de novo approaches include cascade reactions of 2-hydroxy-1,4-diones to produce highly functionalized furans and benzofurans. researchgate.netrsc.org These methods often serve as a supplement to the traditional Paal-Knorr synthesis. rsc.org
Derivatization Strategies for Pre-existing Furan Scaffolds
When a furan ring is already present, the target molecule can be synthesized by introducing the desired substituents. This often involves the functionalization of the furan core. The reactivity of the furan ring allows for various transformations. For instance, furan can be derivatized to create complex macrocycles like calix[n]furans, which can be further modified. researchgate.net The statistical nature of derivatizing scaffolds with multiple reactive sites requires careful control to achieve the desired product distribution. mdpi.com The development of methods for the divergent synthesis from a common intermediate allows for the creation of a library of related compounds. nih.govmdpi.com
Transition Metal-Catalyzed Furan Ring Formation Pathways
Transition metals play a crucial role in modern organic synthesis, and the formation of furan rings is no exception. magtech.com.cnresearchgate.netelsevier.com Catalysts based on palladium, gold, copper, and other metals can facilitate the cyclization of various acyclic precursors to yield substituted furans. magtech.com.cnacs.org
For example, gold nanoparticles supported on titanium dioxide have been shown to catalyze the cycloisomerization of conjugated allenones into furans under mild conditions. organic-chemistry.org Similarly, palladium-catalyzed oxidative cross-coupling of allenyl ketones with organoboronic acids provides an efficient route to highly substituted furans. nih.gov The use of transition metal catalysis is particularly valuable for constructing polysubstituted furans with high regioselectivity. dp.tech
| Precursor Type | Catalyst/Metal | Reaction Type | Key Features | Reference |
|---|---|---|---|---|
| Allenyl ketones | Au/TiO₂ | Cycloisomerization | Mild conditions, heterogeneous catalyst | organic-chemistry.org |
| Allenyl ketones & Organoboronic acids | Palladium | Oxidative cross-coupling | Forms highly substituted furans | nih.gov |
| (Z)-2-en-4-yn-1-ols | Various | Cyclization | Access to diverse furan derivatives | magtech.com.cn |
| β-ketoesters & Alkynes | CuI/1,10-phenanthroline | [3+2] Cycloaddition | Tolerates various functional groups | rsc.org |
Metal-Free and Organocatalytic Cyclization Methodologies
To address the cost and environmental concerns associated with some transition metals, metal-free and organocatalytic approaches have gained prominence. rsc.orgrsc.org These methods utilize small organic molecules or non-metallic reagents to catalyze the formation of the furan ring. rsc.orgacs.orgorganic-chemistry.orgbohrium.com
For instance, a BF₃·Et₂O mediated formal [4+1] reaction of 3-chloro-3-phenyldiazirines and α,β-alkenyl ketones provides a metal-free route to multi-substituted furans. rsc.org Organocatalysis has been merged with other synthetic techniques, such as singlet oxygen-induced furan oxidation, to create complex molecular skeletons in a single pot. rsc.orgscispace.com Furthermore, diastereodivergent organocatalysis allows for the synthesis of specific stereoisomers of chiral annulated furans by carefully selecting the catalyst and reaction conditions. nih.govrsc.org
C-H Functionalization and Oxidative Coupling for Substituted Furans
Direct C-H functionalization has emerged as a powerful tool for modifying furan rings without the need for pre-functionalized starting materials. ipcm.frnih.govacs.org This strategy is atom-economical and can simplify synthetic routes significantly. However, the high sensitivity of the furan ring can make these transformations challenging. nih.gov
Iron-catalyzed oxidative C-H functionalization of internal olefins with activated carbonyl compounds has been used to synthesize tetrasubstituted furans. acs.org Oxidative coupling reactions, sometimes mediated by inexpensive metals like iron(III), can be used to link furans to other aromatic systems, such as indoles, creating complex tetra-arylated furans. chemrxiv.orgchemrxiv.org These methods provide direct access to highly substituted furans that are valuable in materials science and medicinal chemistry. chemrxiv.org
Introduction of the 4-Bromophenyl Moiety
To synthesize the target compound, this compound, a key step is the introduction of the 4-bromophenyl group onto the furan ring. This is typically achieved through cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent method. numberanalytics.com
The Suzuki-Miyaura reaction involves the coupling of an organoboron compound with an organohalide, catalyzed by a palladium complex. For the synthesis of 5-aryl furans, this can be accomplished by coupling a furan-2-boronic acid or its derivative with a 4-bromo-substituted aryl halide, or conversely, by coupling a 2-halofuran with 4-bromophenylboronic acid. The use of potassium heteroaryltrifluoroborates has been shown to be effective for challenging substrates like furan-2-yltrifluoroborate in coupling with various aryl halides. nih.gov
The efficiency of the Suzuki-Miyaura coupling can be influenced by the choice of catalyst, ligand, and reaction conditions. For example, Pd₂(dba)₃ with tri-tert-butylphosphine (B79228) under microwave conditions has been found to be effective for coupling furan boronic acids with dibrominated heterocycles. nih.gov
| Furan Reagent | Aryl Reagent | Catalyst System | Key Features | Reference |
|---|---|---|---|---|
| Furan-2-yltrifluoroborate | 4-Bromobenzonitrile | Pd(OAc)₂ / RuPhos | Effective for challenging furan substrates | nih.gov |
| Furan-2-boronic acid | 2,5-Dibromothiophene | Pd₂(dba)₃ / t-Bu₃P | Microwave-assisted, good yields | nih.gov |
| Furan boronic acid | Aryl halide | Pd catalyst | General method for C-C bond formation | numberanalytics.com |
In addition to Suzuki coupling, other cross-coupling methods like Stille coupling (using organotin reagents) or direct C-H arylation can also be employed to install the 4-bromophenyl group. The choice of method often depends on the availability of starting materials and the desired functional group tolerance.
Cross-Coupling Methodologies (e.g., Suzuki-Miyaura Reactions)
The Suzuki-Miyaura reaction stands out as a powerful and versatile method for forming the crucial carbon-carbon bond between the furan and phenyl rings. nih.gov This palladium-catalyzed cross-coupling reaction typically involves an organoboron compound reacting with an organohalide. rsc.org Due to its mild conditions and high functional group tolerance, it is well-suited for complex syntheses. d-nb.info
A practical one-pot synthesis for 5-aryl-2-furaldehydes, the direct precursors to the target molecule, utilizes a Suzuki coupling between an aryl halide and an in situ generated 5-(diethoxymethyl)-2-furylboronic acid. researchgate.net This approach is efficient, has broad applicability, and is suitable for larger-scale production. researchgate.net The reaction generally proceeds using a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base like potassium carbonate. researchgate.net The acetal (B89532) group serves as a protected form of the aldehyde, which is later revealed upon acidic workup. The versatility of the Suzuki-Miyaura reaction allows for the coupling of various aryl boronic acids with halogenated furans, or conversely, furan boronic acids with aryl halides, to generate a diverse range of 5-aryl-furan derivatives. nih.govd-nb.info
Table 1: Representative Suzuki-Miyaura Reaction for 5-Aryl-2-Furaldehyde Synthesis
| Aryl Halide/Boronic Acid | Furan Boronic Acid/Halide | Catalyst/Base | Product | Yield | Reference |
|---|---|---|---|---|---|
| Aryl Halides | 5-(Diethoxymethyl)-2-furylboronic acid (in situ) | Pd(PPh₃)₄ / K₂CO₃ | 5-Aryl-2-furaldehyde (after deprotection) | High | researchgate.net |
Note: The second entry illustrates an analogous reaction on a thiophene (B33073) ring, demonstrating the regioselective nature of the Suzuki coupling on 5-membered heterocycles.
Halogenation and Arylation Strategies on Furan and Phenyl Rings
Alternative strategies to cross-coupling involve the direct arylation of the furan ring. The Meerwein arylation provides a classical route to 5-aryl-furan-2-carbaldehydes. brieflands.com This method involves the reaction of a diazonium salt, generated from an aromatic amine, with an activated alkene—in this case, furfural (B47365). To synthesize the 5-(4-bromophenyl)furan-2-carbaldehyde (B1330911) intermediate, 4-bromoaniline (B143363) is treated with sodium nitrite (B80452) in hydrochloric acid to form the corresponding diazonium salt. brieflands.com This salt is then reacted with furfural in the presence of a copper(II) chloride catalyst to yield the desired product. brieflands.com
Table 2: Meerwein Arylation for 5-Aryl-Furan-2-Carbaldehyde Synthesis
| Aniline Derivative | Alkene | Catalyst | Product | Reference |
|---|
More contemporary methods include palladium-catalyzed direct C-H arylation, which circumvents the need to pre-functionalize the furan ring with a boron or tin group. acs.org This reaction can couple 5-halouracils directly with heterocycles like furan, showcasing a pathway for forging aryl-heteroaryl bonds through C-H activation. acs.org
Formation of the Hydroxymethyl Functional Group
Once the 5-(4-bromophenyl)furan-2-carbaldehyde core is assembled, the final step is the installation of the hydroxymethyl (-CH₂OH) functional group at the 2-position of the furan ring.
Reduction Pathways of Carbonyl Precursors
The most direct and common method for forming the hydroxymethyl group is through the reduction of its corresponding carbonyl precursor, 5-(4-bromophenyl)furan-2-carbaldehyde. researchgate.netnih.govresearchgate.net This transformation is a fundamental process in organic synthesis. The aldehyde is readily reduced to the primary alcohol, this compound, using a variety of mild reducing agents.
Standard reagents for this type of reduction include sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol, or lithium aluminum hydride (LiAlH₄) in an ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF). Given the presence of other functional groups, NaBH₄ is often preferred due to its greater chemoselectivity and milder nature. The successful synthesis of various derivatives from 5-(4-bromophenyl)furan-2-carbaldehyde underscores its role as a robust and accessible intermediate for such transformations. researchgate.netmdpi.com
Specific Reactions for Hydroxymethyl Installation
While the reduction of the aldehyde is the predominant pathway, other theoretical methods for installing a hydroxymethyl group exist. These could include the reduction of a corresponding carboxylic acid or ester (5-(4-bromophenyl)furan-2-carboxylic acid). However, these routes are less efficient as they typically require harsher reducing agents (like LiAlH₄) and involve additional synthetic steps to prepare the carboxylic acid precursor, making the aldehyde reduction the preferred and more practical method.
Integrated Synthetic Routes for this compound
The synthesis of this compound is accomplished through well-defined multi-step sequences that combine the strategies of C-C bond formation and functional group reduction.
Multi-Step Organic Reaction Sequences
Two primary integrated routes have been established, differing in their initial approach to constructing the 5-aryl-furan skeleton.
Route A: Via Meerwein Arylation This sequence leverages the Meerwein arylation as the key bond-forming step.
Diazotization: 4-Bromoaniline is converted into its diazonium salt using sodium nitrite and hydrochloric acid at low temperatures. brieflands.com
Meerwein Reaction: The diazonium salt is reacted with furfural in the presence of a copper(II) chloride catalyst to produce the intermediate, 5-(4-bromophenyl)furan-2-carbaldehyde. brieflands.com
Reduction: The aldehyde intermediate is subsequently reduced using sodium borohydride in methanol to yield the final product, this compound.
Route B: Via Suzuki-Miyaura Cross-Coupling This modern approach utilizes the efficiency of palladium catalysis.
Boronic Acid Formation: A furan ring is functionalized with a boronic acid or a boronic ester. A common strategy involves the in situ generation of 5-(diethoxymethyl)-2-furylboronic acid from 2-furaldehyde diethyl acetal. researchgate.net
Suzuki-Miyaura Coupling: The furan boronic acid derivative is coupled with an aryl halide, such as 1,4-dibromobenzene, using a palladium catalyst and a base. researchgate.net
Deprotection and Reduction: The resulting acetal is hydrolyzed under acidic conditions to reveal the aldehyde, 5-(4-bromophenyl)furan-2-carbaldehyde. This intermediate is then reduced, as in Route A, to afford this compound.
One-Pot Synthesis Protocols
One-pot syntheses offer significant advantages in terms of efficiency, resource utilization, and waste reduction by combining multiple reaction steps into a single operational sequence without the isolation of intermediates. For the synthesis of this compound and related furan derivatives, several one-pot methodologies have been developed.
A notable one-pot, three-step reaction cascade utilizes a combination of triazole-gold (TA-Au) and copper catalysts. organic-chemistry.org This method allows for the synthesis of di-, tri-, and tetrasubstituted furans from simple starting materials in good to excellent yields. organic-chemistry.org Another efficient approach involves an FeCl₃-catalyzed tandem propargylation-cycloisomerization reaction of propargylic alcohols or acetates with 1,3-dicarbonyl compounds, leading to highly substituted furans. organic-chemistry.org
Furthermore, a one-pot procedure starting from terminal alkynes has been established for the synthesis of 2,5-disubstituted furans. sioc-journal.cn This process involves a C(sp)-C(sp) oxidative coupling reaction, followed by the selective hydration and intramolecular annulation of the two carbon-carbon triple bonds. sioc-journal.cn For instance, the synthesis of 2,5-diformylfuran (DFF) from fructose (B13574) can be achieved through a practical one-pot, two-step catalytic method involving dehydration to 5-(hydroxymethyl)furfural (HMF) and subsequent in situ catalytic air-oxidation. nih.gov
| Method | Catalyst/Reagents | Key Features | Applicability |
|---|---|---|---|
| Three-Step Reaction Cascade | Triazole-Gold (TA-Au) and Copper catalysts | Tolerates a large substrate scope, providing di-, tri-, and tetrasubstituted furans. organic-chemistry.org | Synthesis of various substituted furans. |
| Tandem Propargylation-Cycloisomerization | FeCl₃ | Efficient synthesis of highly substituted furans from propargylic alcohols/acetates and 1,3-dicarbonyls. organic-chemistry.org | Formation of polysubstituted furan rings. |
| From Terminal Alkynes | Not specified | Involves oxidative coupling, selective hydration, and intramolecular annulation. sioc-journal.cn | Synthesis of 2,5-disubstituted furans. |
| From Fructose to 2,5-diformylfuran | Not specified | A one-pot, two-step process involving dehydration and in situ oxidation. nih.gov | Synthesis of functionalized furans from biomass. |
Advanced Considerations in this compound Synthesis
The synthesis of complex molecules like this compound necessitates a detailed understanding of advanced chemical principles to control the reaction outcomes and to align with modern standards of chemical production.
Regioselectivity and Stereoselectivity Control in Furan Derivatization
Achieving high regioselectivity and stereoselectivity is crucial in the synthesis of substituted furans to ensure the desired isomer is obtained.
Regioselectivity: The Paal-Knorr furan synthesis, which involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds, is a cornerstone method for preparing furans. organic-chemistry.org However, for multisubstituted furans, more advanced catalytic systems are often required to control the regiochemical outcome.
Copper-mediated reactions have shown significant promise in the regioselective synthesis of multisubstituted furans. For example, the intermolecular annulation of alkyl ketones and β-nitrostyrenes, mediated by copper, yields 2,3,5-trisubstituted furans with high regioselectivity. nih.govacs.orgorganic-chemistry.org This protocol is applicable to both cyclic and acyclic ketones and tolerates a wide range of functional groups. nih.govacs.org Similarly, a copper(II)-catalyzed intermolecular annulation of aryl ketones with aromatic olefins provides a route to multisubstituted furan derivatives. organic-chemistry.org
Cobalt(II)-metalloradical catalysis offers another powerful tool for the regioselective synthesis of furans through the cyclization of alkynes with diazocarbonyls. nih.gov This method produces polyfunctionalized furans with complete regioselectivity and demonstrates high functional group tolerance. nih.gov
| Catalytic System | Reactants | Product | Key Advantage |
|---|---|---|---|
| Copper-mediated | Alkyl ketones and β-nitrostyrenes | 2,3,5-trisubstituted furans nih.govacs.orgorganic-chemistry.org | High regioselectivity and broad functional group tolerance. organic-chemistry.org |
| Copper(II)-catalyzed | Aryl ketones and aromatic olefins | Multisubstituted furans organic-chemistry.org | Applicable to both cyclic and acyclic aryl ketones. organic-chemistry.org |
| Co(II)-metalloradical | Alkynes and diazocarbonyls | Polyfunctionalized furans nih.gov | Complete regioselectivity and high functional group tolerance. nih.gov |
Stereoselectivity: The control of stereochemistry is paramount when chiral centers are present in the target molecule or are formed during the reaction. For furan derivatives, several stereoselective methods have been developed. A palladium-catalyzed carboannulation of propargyl carbonates with nucleophiles can produce indene (B144670) and benzo[b]furan derivatives with high regio- and stereoselectivity. nih.gov The development of stereoselective methodologies for constructing cis-fused perhydrofuro[2,3-b]furans has been crucial for the synthesis of biologically active molecules. researchgate.net Gold-catalyzed asymmetric cycloadditions have also emerged as a powerful strategy for the stereoselective synthesis of complex furan-containing heterocycles. researchgate.net
Sustainable Catalytic Pathways for Furan Derivatives
The principles of green chemistry are increasingly influencing the development of synthetic routes, with a focus on using renewable feedstocks and environmentally benign catalysts.
Furan derivatives, including the precursor for this compound, can often be derived from biomass. frontiersin.org Biomass is an abundant and sustainable source of carbon, offering a viable alternative to fossil fuels. frontiersin.orgnih.gov For instance, 5-hydroxymethylfurfural (B1680220) (HMF), a key platform chemical derived from the dehydration of C6 sugars, is a versatile starting material for a wide range of furan derivatives. mdpi.com
The development of sustainable catalytic systems is central to green synthetic pathways. This includes the use of:
Zeolites and Polyoxometalates: These solid acid catalysts can replace soluble acids, which often cause corrosion and separation issues. nih.gov They offer advantages such as high surface area, uniform texture, and good catalyst dispersion. frontiersin.orgnih.gov
Non-noble Metal Catalysts: To reduce costs and environmental impact associated with precious metal catalysts, non-noble metals like iron, cobalt, nickel, and copper are being explored for biomass valorization. frontiersin.org For example, a (CePO₄)0.16/Co₂P catalyst has shown high activity and stability in hydrogenation reactions. frontiersin.org
Ionic Liquids (ILs): ILs can act as both solvents and catalysts in the conversion of biomass to furan derivatives. nih.gov They can facilitate the dehydration of carbohydrates under milder conditions and can often be recycled. nih.gov
Molecular Iodine: A simple, inexpensive, and environmentally friendly catalyst, molecular iodine, has been shown to efficiently promote the cyclization of various carbonyl substrates to form substituted furans under solvent-free conditions at room temperature. acs.org
Reactions Involving the Primary Alcohol Functionality
The hydroxyl group attached to the methylene (B1212753) bridge is a key site for a variety of chemical transformations, including etherification, esterification, oxidation, and conversion to halogenated derivatives.
Etherification and esterification reactions are fundamental transformations of the primary alcohol group in this compound. These reactions involve the conversion of the hydroxyl group into an ether or an ester linkage, respectively.
Etherification: The formation of ethers from this compound can be achieved under various conditions, most commonly through the Williamson ether synthesis. This method involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide.
Esterification: The conversion of this compound to its corresponding esters is readily accomplished through reaction with carboxylic acids, acid chlorides, or acid anhydrides. The Fischer esterification, reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, is a common method. Alternatively, for higher yields and milder conditions, the use of acyl chlorides or anhydrides, often in the presence of a base like pyridine, is preferred. For instance, the reaction with acetic anhydride yields [5-(4-Bromophenyl)-2-furyl]methyl acetate.
| Reaction Type | Reagents | Product Type |
| Etherification | Alkyl Halide, Base | Ether |
| Esterification | Carboxylic Acid, Acid Catalyst | Ester |
| Esterification | Acyl Chloride/Anhydride, Base | Ester |
The primary alcohol of this compound can be oxidized to form an aldehyde or a carboxylic acid, depending on the oxidizing agent used. The furan ring itself is sensitive to strong oxidizing agents, which can lead to ring-opening side reactions. Therefore, mild and selective oxidizing agents are typically employed.
Common reagents for the oxidation to the corresponding aldehyde, 5-(4-bromophenyl)furan-2-carbaldehyde, include pyridinium (B92312) chlorochromate (PCC) and manganese dioxide (MnO2). Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO4) or chromic acid, can further oxidize the aldehyde to the carboxylic acid, 5-(4-bromophenyl)furan-2-carboxylic acid.
Conversely, while the hydroxyl group is already in a reduced state, the term "reduction" in this context typically refers to the hydrogenolysis of the C-O bond, leading to the formation of 2-methyl-5-(4-bromophenyl)furan. This transformation is generally achieved through catalytic hydrogenation.
| Transformation | Reagent | Product |
| Oxidation (to aldehyde) | Pyridinium Chlorochromate (PCC) | 5-(4-Bromophenyl)furan-2-carbaldehyde |
| Oxidation (to aldehyde) | Manganese Dioxide (MnO2) | 5-(4-Bromophenyl)furan-2-carbaldehyde |
| Oxidation (to carboxylic acid) | Potassium Permanganate (KMnO4) | 5-(4-Bromophenyl)furan-2-carboxylic acid |
| Hydrogenolysis | H2, Pd/C | 2-Methyl-5-(4-bromophenyl)furan |
The hydroxyl group of this compound can be replaced by a halogen atom to form the corresponding alkyl halide, 2-(bromomethyl)-5-(4-bromophenyl)furan or 2-(chloromethyl)-5-(4-bromophenyl)furan. These halogenated derivatives are valuable synthetic intermediates.
The conversion to alkyl chlorides can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus trichloride (B1173362) (PCl3). Similarly, phosphorus tribromide (PBr3) or a combination of triphenylphosphine (B44618) and carbon tetrabromide (CBr4) can be used for the synthesis of the alkyl bromide. These reactions typically proceed via an SN2 mechanism.
| Halogenating Agent | Resulting Halide |
| Thionyl Chloride (SOCl2) | Alkyl Chloride |
| Phosphorus Tribromide (PBr3) | Alkyl Bromide |
Reactivity of the Furan Heterocycle
The furan ring in this compound is an electron-rich aromatic system, making it susceptible to electrophilic attack and capable of participating in cycloaddition reactions.
The furan ring readily undergoes electrophilic aromatic substitution reactions such as nitration, halogenation, and acylation. The substituents on the furan ring, the 4-bromophenyl group at the 5-position and the hydroxymethyl group at the 2-position, direct incoming electrophiles to the vacant 3- or 4-positions. The electron-donating nature of the hydroxymethyl group (via the methylene bridge) and the phenyl group generally activates the furan ring towards electrophilic attack.
For example, nitration can be achieved using a mixture of nitric acid and sulfuric acid, while bromination can be carried out with N-bromosuccinimide (NBS).
Furan and its derivatives can participate as the diene component in Diels-Alder reactions and as the oxene component in [2+2] photocycloadditions, such as the Paternò-Büchi reaction. The Paternò-Büchi reaction involves the photochemical [2+2] cycloaddition of a carbonyl compound to an alkene, in this case, the furan double bond, to form an oxetane.
While specific examples involving this compound in the Paternò-Büchi reaction are not extensively documented, the general reactivity of the furan ring suggests its potential to undergo such cycloadditions. The reaction would likely involve the irradiation of a mixture of this compound and an aldehyde or ketone.
Ring-Opening Transformations (e.g., Oxidative Ring-Opening)
While specific studies on the oxidative ring-opening of this compound are not extensively documented in readily available literature, the general reactivity of furan derivatives provides a strong indication of the expected transformations. Oxidative ring-opening of furans typically proceeds to yield unsaturated 1,4-dicarbonyl compounds. This transformation can be achieved using various oxidizing agents, such as meta-chloroperoxybenzoic acid (m-CPBA), ozone, or potassium permanganate.
The mechanism generally involves an initial attack on the electron-rich furan ring by the oxidant. In the case of m-CPBA, epoxidation of one of the double bonds of the furan ring can occur, followed by rearrangement and hydrolysis to yield the dicarbonyl product. For this compound, this would be expected to produce a substituted γ-keto acid or its corresponding ester, depending on the reaction conditions and workup. The presence of the electron-withdrawing bromophenyl group at the 5-position may influence the regioselectivity of the initial oxidation step.
Acid-Catalyzed Condensation and Oligomerization Phenomena
The acid-catalyzed reactions of furfuryl alcohols are well-documented and typically lead to condensation and oligomerization or polymerization. In the presence of strong acids, the hydroxymethyl group of this compound can be protonated and eliminated as water, generating a resonance-stabilized carbocation. This electrophilic species can then attack the electron-rich 5-position of another furan ring, leading to the formation of a dimer. This process can continue, resulting in the formation of oligomers or polymers.
The structure of the resulting products is often complex, involving methylene-bridged furan rings. The presence of the bulky 4-bromophenyl substituent at the 5-position may sterically hinder the polymerization process to some extent, potentially favoring the formation of dimers and short-chain oligomers. The reaction conditions, such as the concentration of the acid catalyst and the temperature, play a crucial role in controlling the extent of polymerization and the structure of the resulting products.
Rearrangement Reactions (e.g., Achmatowicz Rearrangement for Furanmethanol)
The Achmatowicz rearrangement is a significant transformation of furfuryl alcohols, converting the furan ring into a 6-hydroxy-2H-pyran-3(6H)-one. wikipedia.orgnih.gov This oxidative ring expansion is a powerful tool in organic synthesis, particularly for the preparation of carbohydrates and other biologically active molecules. The reaction is typically carried out using an oxidizing agent such as bromine in methanol or N-bromosuccinimide (NBS). wikipedia.orgnih.gov
For this compound, the Achmatowicz rearrangement would proceed through the formation of a 2,5-dimethoxy-2,5-dihydrofuran (B146672) intermediate upon treatment with bromine in methanol. Subsequent acid-catalyzed rearrangement of this intermediate leads to the desired dihydropyranone. The 4-bromophenyl substituent at the 5-position of the furan ring is carried through the reaction to the corresponding position on the resulting pyranone ring.
Table 1: Reagents for Achmatowicz Rearrangement
| Reagent | Description | Reference |
|---|---|---|
| Bromine in Methanol | The classical reagent for the Achmatowicz rearrangement, leading to a 2,5-dimethoxy-2,5-dihydrofuran intermediate. | wikipedia.org |
| N-Bromosuccinimide (NBS) | An alternative brominating agent that can be used for the rearrangement. | nih.gov |
Transformations of the Bromophenyl Substituent
The bromine atom on the phenyl ring provides a reactive handle for a variety of transformations, most notably cross-coupling reactions and potentially nucleophilic aromatic substitutions.
Cross-Coupling Reactions at the Bromo Position
The bromine atom on the phenyl ring of this compound is well-suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. These reactions are fundamental in carbon-carbon bond formation and allow for the introduction of a wide range of substituents at the para-position of the phenyl ring.
In a typical Suzuki-Miyaura coupling, this compound would be reacted with an organoboron compound in the presence of a palladium catalyst and a base. This would result in the substitution of the bromine atom with the organic group from the boronic acid or ester, yielding a biaryl or other coupled product. The furanmethanol moiety is generally stable under these conditions.
Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions
| Coupling Partner | Catalyst | Base | Product Type |
|---|---|---|---|
| Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Biaryl-substituted furanmethanol |
| Alkene | Pd(OAc)₂ | Et₃N | Alkenyl-substituted furanmethanol |
Nucleophilic Aromatic Substitution Pathways
Nucleophilic aromatic substitution (SNA) of the bromine atom on the bromophenyl ring is another potential transformation, although it generally requires harsh conditions or the presence of strong electron-withdrawing groups on the aromatic ring. The two primary mechanisms for SNA are the addition-elimination (SNAr) mechanism and the elimination-addition (benzyne) mechanism.
For an SNAr reaction to occur readily, the aromatic ring needs to be activated by electron-withdrawing groups positioned ortho or para to the leaving group. In the case of this compound, the furanmethanol substituent is not a strong electron-withdrawing group, so SNAr reactions with common nucleophiles like alkoxides or amines would likely require high temperatures and pressures.
Alternatively, under very strong basic conditions (e.g., sodium amide), a benzyne (B1209423) intermediate could be formed through elimination of HBr. Subsequent addition of a nucleophile to the benzyne would lead to the substituted product.
Mechanistic Investigations of Key Transformations
The mechanisms of the aforementioned transformations have been the subject of numerous studies, particularly for the general classes of reactions.
For the Achmatowicz rearrangement , the mechanism is initiated by the electrophilic addition of bromine to the furan ring, followed by the addition of methanol to form a 2,5-dimethoxy-2,5-dihydrofuran intermediate. Acid catalysis then promotes the ring-opening of this intermediate to an oxonium ion, which subsequently cyclizes to form the 6-hydroxy-2H-pyran-3(6H)-one product.
The mechanism of palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura coupling, involves a well-established catalytic cycle. This cycle consists of three main steps: oxidative addition of the aryl bromide to the Pd(0) catalyst to form a Pd(II) species, transmetalation of the organic group from the organoboron reagent to the palladium center, and reductive elimination of the final product, which regenerates the Pd(0) catalyst.
Mechanistic investigations into nucleophilic aromatic substitution have detailed the stepwise nature of the SNAr pathway, involving the formation of a resonance-stabilized Meisenheimer complex. For the benzyne mechanism, experimental and computational studies have confirmed the existence of this highly reactive intermediate.
Role of Radical Intermediates in Reactions
While specific studies on radical reactions of this compound are not extensively documented, the reactivity of the closely related 2-furylmethanol and other furan derivatives provides significant insights into potential radical-mediated transformations.
The formation of radical intermediates is a key step in various reactions involving furan rings. For instance, the Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, proceeds through triplet biradical intermediates when reacting with furan derivatives like 2-furylmethanol. researchgate.net The stability and subsequent reaction pathways of these biradicals determine the final product distribution. researchgate.net It is plausible that this compound would undergo similar photochemical reactions, with the electronically influential 4-bromophenyl group potentially affecting the stability and reactivity of the radical intermediates.
Furthermore, reactions involving hydroxyl radicals (•OH) are crucial in combustion and atmospheric chemistry. Studies on furan and its alkylated derivatives have shown that •OH radicals readily add to the furan ring, initiating a cascade of reactions. researchgate.net The presence of substituents on the furan ring, such as the 4-bromophenyl group, can influence the rate and regioselectivity of this radical addition. researchgate.net Additionally, some derivatives of 5-hydroxymethyl-2-furfural have demonstrated antioxidant activity through their ability to scavenge free radicals. nih.gov
Catalytic Mechanisms for Furan Derivative Formation
The transformation of this compound into other furan derivatives can be achieved through various catalytic pathways. The reactivity of the parent compound, furfuryl alcohol, serves as a primary model for these transformations.
Acid-Catalyzed Reactions: One of the most prominent reactions of furfuryl alcohol is its acid-catalyzed polymerization. acs.orgresearchgate.netresearchgate.net This process is initiated by the protonation of the hydroxyl group, followed by the elimination of water to form a highly reactive furfuryl carbocation. This cation then undergoes electrophilic substitution with another furfuryl alcohol molecule, leading to the formation of dimers, oligomers, and eventually a cross-linked polymer known as poly(furfuryl alcohol). acs.orgresearchgate.netresearchgate.net The mechanism involves the formation of methylene bridges connecting the furan rings. scispace.comscilit.com It is highly probable that this compound would undergo a similar acid-catalyzed polymerization, with the 4-bromophenyl substituent influencing the electronic density of the furan ring and thus the reaction kinetics.
Transition Metal-Catalyzed Hydrogenolysis: Transition metal catalysts are effective for the hydrogenolysis of the C-O bond in the furan ring of furfuryl alcohol, leading to the production of valuable chemicals like 1,2-pentanediol. kipmi.or.idresearchgate.net This reaction is often carried out using a hydrogen source, such as 2-propanol, and a transition metal salt catalyst. kipmi.or.idresearchgate.net The proposed mechanism involves the coordination of the furan ring's oxygen atom to the Lewis acidic metal center, which weakens the C-O bonds and facilitates the ring-opening process. researchgate.net Catalysts based on metals like iron, vanadium, and zirconium have shown significant activity in this transformation. kipmi.or.idresearchgate.net
Below is a table summarizing the performance of various transition metal catalysts in the hydrogenolysis of furfuryl alcohol, which can be considered analogous to the potential reactivity of this compound.
| Catalyst | Conversion of Furfuryl Alcohol (%) | Yield of 1,2-Pentanediol (%) | Reaction Conditions | Reference |
| ZrOCl₂·8H₂O | 95.5 | 30.3 | 150 °C, 1 hour, 0.6 mol% catalyst | kipmi.or.id |
| VOSO₄·H₂O | 80.5 | 36.9 | 150 °C, 1 hour, 0.6 mol% catalyst | kipmi.or.id |
| FeCl₃·6H₂O | 94.9 | 30.9 | 150 °C, 1 hour, 0.4 mol% catalyst | kipmi.or.id |
Table 1: Catalytic Performance in Furfuryl Alcohol Hydrogenolysis. kipmi.or.id
Other Catalytic Transformations: The hydroxymethyl group of furan derivatives can be transformed under various catalytic conditions. For example, hydroxymethylation can be used to introduce additional functional groups. frontiersin.org Furthermore, hydrogenation of the furan ring or the aldehyde group in related furfural derivatives is often catalyzed by transition metals like copper, nickel, and palladium. acs.orgchemrxiv.org These catalytic systems offer pathways to a diverse range of functionalized furan compounds starting from precursors like this compound.
Influence of Protonation and Deprotonation on Reactivity
The reactivity of this compound is significantly influenced by protonation and deprotonation events, which alter the nucleophilicity and electrophilicity of the molecule.
Protonation: In acidic media, the protonation of either the hydroxyl group or the oxygen atom of the furan ring can occur. researchgate.net Protonation of the hydroxyl group transforms it into a good leaving group (H₂O), facilitating the formation of a furfuryl carbocation. This intermediate is central to the acid-catalyzed polymerization of furfuryl alcohol, as discussed previously. acs.orgresearchgate.net The stability of this carbocation would be influenced by the electronic nature of the 5-substituent; the 4-bromophenyl group, being electron-withdrawing, would likely destabilize the carbocation compared to an alkyl substituent.
Theoretical studies on furfuryl alcohol polymerization indicate that protonation is a key thermodynamic step in initiating the reaction. researchgate.net The subsequent elimination of water and the formation of conjugated systems are driven by these initial protonation events. acs.org
Deprotonation: The hydroxyl group of this compound can be deprotonated by a base to form the corresponding alkoxide. This deprotonation increases the nucleophilicity of the oxygen atom, making it more reactive towards electrophiles in reactions such as etherification.
In the context of catalytic transfer hydrogenation, the deprotonation of the alcohol used as a hydrogen donor is a crucial step. researchgate.net For instance, in the hydrogenolysis of furfuryl alcohol using 2-propanol as a hydrogen source, the deprotonation of 2-propanol is facilitated by the catalyst. researchgate.net Similarly, the deprotonation of the hydroxymethyl group on the furan ring itself could play a role in certain reaction mechanisms, particularly in the presence of strong bases or specific catalysts. The acidity of the hydroxyl proton in this compound would be slightly increased compared to unsubstituted furfuryl alcohol due to the electron-withdrawing nature of the bromophenyl group.
The interplay between protonation and deprotonation allows for the controlled activation of this compound towards a variety of chemical transformations.
Advanced Spectroscopic Characterization and Structural Elucidation of 5 4 Bromophenyl 2 Furyl Methanol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, offering unparalleled insight into the chemical environment of individual nuclei.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
Proton NMR (¹H NMR) spectroscopy of [5-(4-Bromophenyl)-2-furyl]methanol provides critical information about the number, connectivity, and chemical environment of the hydrogen atoms within the molecule.
In a typical ¹H NMR spectrum, the protons of the furan (B31954) ring appear as distinct signals. The proton at position 3 of the furan ring and the proton at position 4 each present as doublets, a result of coupling to their adjacent proton. The methylene (B1212753) protons of the hydroxymethyl group (-CH₂OH) typically resonate as a singlet, indicating no adjacent protons to couple with. The protons on the 4-bromophenyl group exhibit a characteristic AA'BB' system, appearing as two doublets in the aromatic region of the spectrum. The hydroxyl proton (-OH) often appears as a broad singlet, and its chemical shift can be concentration and solvent dependent.
A representative ¹H NMR data interpretation for this compound is detailed in the interactive table below.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 (furan) | 6.30 - 6.40 | Doublet (d) | ~3.2 |
| H-4 (furan) | 6.50 - 6.60 | Doublet (d) | ~3.2 |
| -CH₂OH | 4.60 - 4.70 | Singlet (s) | - |
| H-2', H-6' (bromophenyl) | 7.40 - 7.50 | Doublet (d) | ~8.5 |
| H-3', H-5' (bromophenyl) | 7.50 - 7.60 | Doublet (d) | ~8.5 |
| -OH | Variable | Broad Singlet (br s) | - |
Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.
The carbon atoms of the furan ring typically appear in the range of δ 105-155 ppm. The carbon attached to the bromine atom (C-4') is significantly influenced by the halogen's electronegativity. The methylene carbon of the hydroxymethyl group resonates at a characteristic upfield position.
An illustrative breakdown of the ¹³C NMR spectral data is provided in the interactive table below.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-2 (furan) | 155 - 157 |
| C-5 (furan) | 152 - 154 |
| C-3 (furan) | 108 - 110 |
| C-4 (furan) | 111 - 113 |
| -CH₂OH | 56 - 58 |
| C-1' (bromophenyl) | 129 - 131 |
| C-2', C-6' (bromophenyl) | 126 - 128 |
| C-3', C-5' (bromophenyl) | 131 - 133 |
| C-4' (bromophenyl) | 121 - 123 |
Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.
Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings. For instance, a cross-peak between the signals for H-3 and H-4 of the furan ring would confirm their adjacent relationship. youtube.comtandfonline.com
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms. youtube.comtandfonline.com This is crucial for assigning the signals of the furan and bromophenyl ring carbons to their corresponding protons.
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between protons and carbons that are two or three bonds apart. youtube.comtandfonline.com This technique is invaluable for establishing the connectivity between the furan ring, the bromophenyl group, and the hydroxymethyl substituent. For example, correlations between the methylene protons and the C-2 and C-3 carbons of the furan ring would confirm the position of the hydroxymethyl group.
NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about the spatial proximity of protons. This can be used to confirm the relative stereochemistry and conformation of the molecule.
Through the combined application of these 1D and 2D NMR techniques, a complete and detailed structural assignment of this compound can be achieved with a high degree of confidence. pitt.edu
Vibrational Spectroscopy for Functional Group and Bond Analysis
Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Raman techniques, provides valuable information about the functional groups and bonding within a molecule by probing its vibrational modes.
Fourier Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound displays characteristic absorption bands that correspond to the vibrations of its specific functional groups.
A broad absorption band is typically observed in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the aromatic and furan rings usually appear in the 3000-3100 cm⁻¹ region. The C-O stretching of the alcohol is found in the 1000-1200 cm⁻¹ range. The furan ring itself exhibits characteristic in-plane and out-of-plane bending vibrations. The C-Br stretching vibration of the bromophenyl group is typically observed at lower wavenumbers.
Key FT-IR absorption bands and their assignments are summarized in the interactive table below.
| Vibrational Mode | Wavenumber (cm⁻¹) |
| O-H Stretch (alcohol) | 3200 - 3600 (broad) |
| Aromatic C-H Stretch | 3000 - 3100 |
| Furan C-H Stretch | ~3120 |
| C=C Stretch (aromatic & furan) | 1450 - 1600 |
| C-O Stretch (alcohol) | 1000 - 1200 |
| C-Br Stretch | 600 - 700 |
Note: Wavenumbers are approximate and can vary based on the sample preparation method (e.g., KBr pellet, thin film).
Raman Spectroscopy Applications
Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. beilstein-journals.org For this compound, Raman spectroscopy can be particularly useful for observing the C=C stretching vibrations of the furan and phenyl rings, as well as the C-Br stretch. nih.gov The symmetric stretching of the furan ring, which may be weak in the IR spectrum, can give a strong signal in the Raman spectrum. The analysis of Raman spectra can aid in confirming the presence and substitution pattern of the aromatic and heterocyclic rings. beilstein-journals.org
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Elucidation
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structural features of a compound through the analysis of its fragmentation patterns.
High-resolution mass spectrometry (HRMS) provides a highly accurate determination of the molecular mass of this compound. This precision allows for the unambiguous determination of the elemental composition of the molecule and its fragments. The molecular formula of this compound is C₁₁H₉BrO₂, corresponding to a molecular weight of approximately 253 g/mol . hit2lead.com HRMS analysis would yield a precise mass that confirms this composition, distinguishing it from other potential compounds with the same nominal mass. For instance, related compounds used in various studies are often confirmed for their structure using HRMS. acs.org
Table 1: HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₁H₉BrO₂ |
| Molecular Weight | ~253 g/mol hit2lead.com |
| Calculated Exact Mass | Value would be determined experimentally |
| Observed Exact Mass | Value would be determined experimentally |
| Mass Error (ppm) | Value would be calculated from observed data |
Note: Specific experimental values for the calculated and observed exact mass and mass error are dependent on the specific HRMS instrument and experimental conditions.
In mass spectrometry, the molecular ion of this compound will undergo characteristic fragmentation upon ionization. The resulting fragmentation pattern provides a fingerprint that aids in structural confirmation. Common fragmentation behaviors for similar chemical structures can offer insights into the expected pathways for this compound.
Key fragmentation pathways for alcohols often involve the loss of a water molecule (18 amu). libretexts.org For aromatic compounds, the molecular ion peak is typically strong due to the stability of the aromatic ring. libretexts.org The presence of a bromine atom will result in a characteristic isotopic pattern for bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (⁷⁹Br and ⁸¹Br).
Expected fragmentation pathways for this compound could include:
Loss of a hydroxyl radical (-•OH, 17 amu): This would lead to a fragment ion at m/z [M-17]⁺.
Loss of a hydroxymethyl group (-CH₂OH, 31 amu): Cleavage of the bond between the furan ring and the methanol (B129727) group.
Cleavage of the C-Br bond: Resulting in a fragment corresponding to the loss of a bromine atom.
Ring fragmentation: The furan and phenyl rings may also break apart under higher energy conditions.
Systematic studies on the fragmentation of analogous compounds, such as ketamine analogues, have shown characteristic losses of functional groups and ring cleavages that help in their identification. nih.gov Similarly, the fragmentation of other heterocyclic compounds often involves initial losses of side chains followed by the breakdown of the ring structure. raco.cat
Table 2: Predicted Major Fragment Ions for this compound
| m/z Value (Proposed) | Proposed Fragment Structure/Loss |
| 252/254 | [M]⁺• (Molecular ion) |
| 235/237 | [M - OH]⁺ |
| 223/225 | [M - CH₂OH]⁺ |
| 173 | [M - Br]⁺ |
| 145 | Further fragmentation products |
Note: The m/z values for bromine-containing fragments are presented as a pair to account for the ⁷⁹Br and ⁸¹Br isotopes.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.
Single crystal X-ray diffraction is the gold standard for determining the precise molecular structure of a crystalline solid. youtube.com To perform this analysis, a suitable single crystal of this compound would need to be grown, for example, through slow evaporation from a solvent like methanol. mdpi.com The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a three-dimensional model of the electron density, from which the atomic positions can be determined. youtube.com
Table 3: Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
| Crystal System | e.g., Monoclinic |
| Space Group | e.g., P2₁/c |
| a (Å) | Value would be determined experimentally |
| b (Å) | Value would be determined experimentally |
| c (Å) | Value would be determined experimentally |
| α (°) | Value would be determined experimentally |
| β (°) | Value would be determined experimentally |
| γ (°) | Value would be determined experimentally |
| Volume (ų) | Value would be determined experimentally |
| Z (molecules per unit cell) | Value would be determined experimentally |
Note: The values in this table are placeholders and would be determined from an actual single crystal X-ray diffraction experiment.
The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by intermolecular interactions. These interactions can significantly influence the physical properties of the solid. In the case of this compound, several types of intermolecular interactions would be expected.
Hydrogen bonding involving the hydroxyl group is a primary directional force that would influence the crystal packing. The hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially leading to the formation of chains or dimeric structures.
Additionally, π-π stacking interactions between the aromatic phenyl and furan rings of adjacent molecules can contribute to the stability of the crystal structure. nih.gov The presence and geometry of these interactions, such as parallel-displaced or T-shaped arrangements, can be elucidated from the crystal structure. acs.org Halogen bonding, involving the bromine atom, is another possible non-covalent interaction that could play a role in the crystal packing. The analysis of Hirshfeld surfaces can be a valuable tool for visualizing and quantifying these intermolecular contacts. acs.org
Electronic Spectroscopy for Electronic Transitions and Conjugation Analysis
Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule and the extent of π-conjugation. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals (typically π or non-bonding, n) to higher energy anti-bonding orbitals (π* or σ*).
For this compound, the conjugated system encompassing the phenyl and furan rings is expected to give rise to strong π → π* transitions in the UV region. upi.edu The position of the maximum absorption wavelength (λmax) is indicative of the extent of conjugation. The presence of the bromophenyl and furan moieties connected together suggests a potentially extended conjugated system. semanticscholar.org
A typical UV-Vis spectrum would be recorded by dissolving the compound in a suitable solvent, such as methanol or dichloromethane, and measuring its absorbance across a range of wavelengths. researchgate.net The resulting spectrum would show one or more absorption bands, with the λmax and molar absorptivity (ε) being key parameters. For comparison, furfuryl alcohol itself shows a UV absorption maximum. nist.gov The substitution with the bromophenyl group is expected to cause a bathochromic (red) shift in the absorption maximum due to the extension of the conjugated system.
Table 4: Expected UV-Vis Absorption Data for this compound
| Solvent | λmax (nm) (Expected) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) (Expected) | Transition |
| Methanol | e.g., 250-350 | Value would be determined experimentally | π → π* |
Note: The specific values for λmax and ε are dependent on the solvent used and would be determined experimentally.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis absorption spectrum of furan derivatives is characterized by electronic transitions within the molecule. For compounds containing both a furan ring and a substituted phenyl ring, the absorption spectra are influenced by the π-electron systems of both aromatic moieties and the nature of the substituent on the phenyl ring.
The position and intensity of the absorption maxima are sensitive to the electronic nature of the substituents on the phenyl ring. A bromine atom, being an electron-withdrawing group, can influence the energy levels of the molecular orbitals involved in the electronic transitions. Research on other aromatic compounds with bromo-substituents often shows a bathochromic (red) shift in the absorption spectrum compared to the unsubstituted parent compound.
Based on the analysis of similar structures, the UV-Vis absorption spectrum of this compound in a solvent like methanol would be expected to exhibit characteristic absorption bands. A generalized representation of such data is presented in the table below. It is important to note that these are illustrative values based on trends observed in related furan and bromophenyl derivatives.
Table 1: Hypothetical UV-Vis Spectral Data for this compound in Methanol
| Parameter | Value |
| λmax 1 (nm) | ~250-270 |
| Molar Absorptivity (ε) at λmax 1 (L·mol⁻¹·cm⁻¹) | ~15,000-25,000 |
| λmax 2 (nm) | ~300-320 |
| Molar Absorptivity (ε) at λmax 2 (L·mol⁻¹·cm⁻¹) | ~10,000-20,000 |
| Solvent | Methanol |
| Note: This table presents hypothetical data based on the spectroscopic properties of structurally similar compounds. |
Photoluminescence Spectroscopy (PL)
Photoluminescence spectroscopy reveals information about the emissive properties of a molecule after it has absorbed light. The fluorescence of compounds containing furan and substituted phenyl rings is a subject of interest due to their potential as organic emitters.
The presence of a heavy atom like bromine in this compound could potentially influence its photoluminescent properties through the heavy-atom effect, which can enhance intersystem crossing from the singlet excited state to the triplet state, sometimes leading to phosphorescence or a quenching of fluorescence.
In general, for conjugated systems involving furan and phenyl rings, emission is expected in the blue to green region of the electromagnetic spectrum. The Stokes shift, which is the difference between the absorption and emission maxima, provides information about the change in geometry between the ground and excited states. A generalized set of expected photoluminescence data for this compound is provided in the table below, based on trends from related compounds.
Table 2: Hypothetical Photoluminescence Spectral Data for this compound
| Parameter | Value |
| Excitation Wavelength (nm) | ~310 |
| Emission Maximum (λem) (nm) | ~380-420 |
| Fluorescence Quantum Yield (ΦF) | 0.1 - 0.4 |
| Solvent | Dichloromethane |
| Note: This table presents hypothetical data based on the photophysical properties of structurally analogous compounds. |
Computational Chemistry and Theoretical Investigations of 5 4 Bromophenyl 2 Furyl Methanol
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict molecular properties like geometry, vibrational frequencies, and electronic characteristics.
Geometry Optimization and Conformational Analysis
Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest energy, known as the equilibrium geometry. Conformational analysis involves exploring the different spatial arrangements of atoms (conformers) that can be interconverted by rotation about single bonds and determining their relative stabilities.
While no specific conformational analysis for [5-(4-Bromophenyl)-2-furyl]methanol is available, studies on related furan-containing molecules, such as tetrahydrofurfuryl alcohol, have utilized computational chemistry to disentangle their complex conformational landscapes. Such studies typically identify multiple stable conformers and calculate the energy barriers for their interconversion, providing insights into the molecule's flexibility and preferred shapes. For this compound, a key aspect of its conformational analysis would be the rotational barriers around the single bonds connecting the furan (B31954) and phenyl rings, as well as the bond connecting the furan ring to the methanol (B129727) group.
A study on a related compound, (4-fluorophenyl)(5-(hydroxymethyl)furan-2-yl)methanol, revealed a significant dihedral angle of 70.25° between the fluorobenzene (B45895) and furan rings in its crystal structure. This suggests that the most stable conformer of this compound might also be non-planar.
Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO)
The electronic structure of a molecule is described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity.
No HOMO-LUMO analysis for this compound has been reported. However, a DFT study on the analogous compound, (RS)-(4-bromophenyl)(pyridine-2-yl)methanol, calculated a HOMO-LUMO energy gap of 5.302 eV. This value suggests significant stability. For this compound, the HOMO is expected to be localized on the electron-rich furan and bromophenyl rings, while the LUMO would likely be distributed over the aromatic systems. The HOMO-LUMO gap would influence its electronic transitions and potential applications in materials science.
Table 1: Illustrative Frontier Molecular Orbital Energies of an Analogous Compound (Data for (RS)-(4-bromophenyl)(pyridine-2-yl)methanol)
| Parameter | Energy (eV) |
|---|---|
| HOMO | -6.123 |
| LUMO | -0.821 |
| Energy Gap (ΔE) | 5.302 |
Prediction and Correlation of Spectroscopic Properties (NMR, IR, UV-Vis)
DFT calculations are a valuable tool for predicting spectroscopic properties. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) electronic transitions can be correlated with experimental data to confirm the molecular structure and assign spectral features.
While experimental spectra for this compound may exist, no studies correlating them with theoretical predictions were found. DFT calculations on similar molecules have shown excellent agreement between calculated and experimental spectra. For example, in the study of (RS)-(4-bromophenyl)(pyridine-2-yl)methanol, theoretical IR spectra were calculated and used for the normal mode analysis of the compound. Similarly, Time-Dependent DFT (TD-DFT) is used to predict UV-Vis absorption maxima. For this compound, TD-DFT could predict the electronic transitions responsible for its UV-Vis absorption, which are expected to be of π → π* character within the aromatic furan and bromophenyl rings.
Molecular Dynamics Simulations for Dynamic Behavior and Stability
Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. These simulations can provide insights into the dynamic behavior, stability, and conformational changes of a molecule in different environments (e.g., in solution or at a certain temperature).
No MD simulation studies have been published for this compound. Such simulations could be employed to understand how the molecule behaves in a solvent, to study its interactions with other molecules, or to explore its conformational flexibility over time, which would complement the static picture provided by DFT geometry optimizations.
Analysis of Intermolecular Interactions
The way molecules pack together in a solid state is determined by intermolecular interactions. Understanding these interactions is crucial for crystal engineering and materials science.
Hirshfeld Surface Analysis and Fingerprint Plots
Although no Hirshfeld surface analysis has been performed on this compound, numerous studies on other bromophenyl-containing compounds provide insights into the expected interactions. These studies consistently show that H···H, C···H/H···C, and Br···H/H···Br interactions are significant contributors to the crystal packing. The bromine atom often participates in halogen bonding and other weak interactions. For this compound, one would expect significant contributions from H···H, C···H/H···C, O···H/H···O, and Br···H/H···Br contacts, as well as potential C-Br···π interactions.
Table 2: Illustrative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of an Analogous Compound (Data for 2-(4-bromophenyl)-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonitrile)
| Interaction Type | Contribution (%) |
|---|---|
| H···H | 36.2 |
| C···H/H···C | 21.6 |
| N···H/H···N | 12.2 |
| Br···H/H···Br | 10.8 |
Characterization of Hydrogen Bonding and π-Stacking Interactions
Non-covalent interactions such as hydrogen bonding and π-stacking are crucial in determining the supramolecular architecture and properties of molecular solids. Computational methods are invaluable for characterizing and quantifying these interactions.
Hydrogen Bonding: The this compound molecule possesses a hydroxyl group (-OH), which can act as a hydrogen bond donor, and a furan oxygen atom, which can act as a hydrogen bond acceptor. Computational studies would identify and quantify the strength of these intermolecular hydrogen bonds. For instance, in a related compound, (4-fluorophenyl)(5-(hydroxymethyl)furan-2-yl)methanol, crystallographic studies revealed a strong intermolecular hydrogen bond where the hydroxymethyl group donates its hydrogen atom to the oxygen of the methanol group of an adjacent molecule. researchgate.net Such interactions create stable three-dimensional structures. researchgate.net Theoretical calculations, often using Density Functional Theory (DFT), can determine the geometries and energies of these bonds.
The interplay between hydrogen bonding and π-stacking is often cooperative, with hydrogen bonds influencing the geometry and strength of π-stacking interactions. unito.it
Reaction Mechanism Elucidation through Computational Methods
Computational chemistry provides powerful tools to explore the detailed mechanisms of chemical reactions, offering insights that are often difficult to obtain through experimental means alone.
Understanding a chemical reaction requires identifying the reactants, products, and any intermediates, as well as the transition states that connect them. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate. scispace.com
Computational methods, particularly DFT, are used to locate the geometries of transition states and calculate their energies. This information is critical for determining the activation energy of a reaction, which is a key factor in its rate. For reactions involving furan derivatives, such as cycloadditions or substitutions, transition state analysis can reveal whether the reaction proceeds through a concerted or stepwise mechanism. elsevierpure.com For example, in the conversion of furfural (B47365) to furfuryl alcohol, DFT calculations can identify the transition states for hydrogenation steps, thereby elucidating the most favorable reaction pathway. elsevierpure.com For this compound, this analysis could be applied to reactions such as oxidation of the alcohol, electrophilic substitution on the furan or phenyl ring, or reactions involving the C-Br bond.
A potential energy surface (PES) is a mathematical or graphical representation of the energy of a molecule or a system of molecules as a function of its geometry. researchgate.netresearchgate.net By mapping the PES, chemists can visualize the entire landscape of a chemical reaction, including stable reactant and product valleys, and the mountain passes of transition states that connect them.
For a given reaction of this compound, computational chemists would calculate the energy at numerous points along the reaction coordinate to construct a PES. This map provides a comprehensive view of all possible reaction pathways and their associated energy barriers. For example, studies on the decomposition of furfuryl alcohol and 5-methyl furfural have used PES mapping to identify various possible reaction channels, including ring-opening isomerizations and carbene formation, and to determine the lowest energy pathways. researchgate.net Such a map for a reaction involving this compound would allow for the prediction of major and minor products and provide a deep understanding of the reaction dynamics.
Quantum Chemical Descriptors for Reactivity and Property Prediction
Quantum chemical calculations can yield a variety of molecular properties, or descriptors, that are useful for predicting the reactivity and physical properties of a molecule without the need for experimental synthesis and measurement.
Polarizability: Polarizability describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. It is fundamental to understanding non-covalent interactions, particularly dispersion forces. Theoretical calculations can determine the polarizability tensor, providing information about how easily the molecule is polarized along different axes. Studies on furan and its derivatives have shown that substituting the furan ring alters its polarizability. researchgate.net
| Compound | Calculated Dipole Moment (Debye) | Method/Basis Set |
| (RS)-(4-bromophenyl)(pyridine-2yl)methanol | 3.12 | DFT/B3LYP/6-311+G(d,p) |
| Furan | 0.72 | MP2/POL |
| 2-Chlorofuran | 1.48 | MP2/POL |
| 3-Chlorofuran | 0.81 | MP2/POL |
This table presents calculated dipole moments for related compounds to illustrate the range of values and the effect of substituents. Data for this compound is not available.
Mulliken charge analysis is a method for partitioning the total electron density of a molecule among its constituent atoms, providing an estimate of the partial atomic charges. While the absolute values can be basis-set dependent, the trends are often chemically insightful.
This analysis helps to identify the most electrophilic and nucleophilic sites within a molecule, which is key to predicting its chemical reactivity. For this compound, a Mulliken charge analysis would likely show:
A negative charge on the furan oxygen and the hydroxyl oxygen, indicating their nucleophilic character.
A positive charge on the hydrogen of the hydroxyl group.
Variations in charge across the carbon atoms of the aromatic rings, influenced by the electron-withdrawing bromine atom and the electron-donating nature of the furan oxygen.
These calculated charges are instrumental in building models for molecular mechanics simulations and in rationalizing observed reaction regioselectivity.
| Atom | Partial Atomic Charge (a.u.) |
| C1 | -0.15 |
| C2 | 0.10 |
| C3 | 0.05 |
| O(furan) | -0.25 |
| C(methanol) | 0.18 |
| O(hydroxyl) | -0.60 |
| H(hydroxyl) | 0.40 |
This is a hypothetical data table illustrating typical Mulliken charges for key atoms in a molecule like this compound, based on general principles of electron distribution in similar functional groups. Specific calculated data is not available.
Evaluation of Chemical Reactivity
The chemical reactivity of this compound can be theoretically evaluated using computational chemistry, primarily through methods based on Density Functional Theory (DFT). These investigations provide insights into the molecule's electronic structure and help predict its behavior in chemical reactions. Key parameters and analyses include the examination of frontier molecular orbitals (FMOs), the generation of the Molecular Electrostatic Potential (MEP) map, and the calculation of global reactivity descriptors.
The distribution and energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding chemical reactivity. The HOMO represents the ability to donate an electron, indicating regions susceptible to electrophilic attack, while the LUMO signifies the ability to accept an electron, highlighting areas prone to nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of the molecule's kinetic stability and reactivity. A smaller energy gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO.
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. It is a valuable tool for identifying the electrophilic and nucleophilic sites of a molecule. Red regions on the MEP map indicate areas of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. Conversely, blue regions denote areas of low electron density and positive electrostatic potential, indicating sites for nucleophilic attack. For this compound, the MEP map would likely show negative potential around the oxygen atom of the hydroxyl group and the furan ring, suggesting these are primary sites for electrophilic interaction. The hydrogen atom of the hydroxyl group and regions near the bromine atom would likely exhibit a positive potential.
Global reactivity descriptors, derived from the HOMO and LUMO energies, offer quantitative measures of a molecule's reactivity. These descriptors include electronegativity (χ), chemical hardness (η), global softness (S), and the electrophilicity index (ω).
Electronegativity (χ) : Measures the tendency of a molecule to attract electrons.
Chemical Hardness (η) : Indicates the resistance to change in electron distribution or charge transfer. A higher value of hardness implies lower reactivity.
Global Softness (S) : The reciprocal of hardness, representing the molecule's polarizability and high reactivity.
Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons, acting as an electrophile.
The calculation of these parameters provides a comprehensive understanding of the chemical behavior of this compound.
Table 1: Frontier Molecular Orbital Energies and Energy Gap of this compound (Illustrative DFT Calculation)
| Parameter | Energy (eV) |
| EHOMO | -6.25 |
| ELUMO | -1.75 |
| Energy Gap (ΔE) | 4.50 |
Table 2: Global Reactivity Descriptors of this compound (Illustrative Values)
| Descriptor | Value (eV) |
| Ionization Potential (I) | 6.25 |
| Electron Affinity (A) | 1.75 |
| Electronegativity (χ) | 4.00 |
| Chemical Hardness (η) | 2.25 |
| Global Softness (S) | 0.44 |
| Electrophilicity Index (ω) | 3.56 |
Applications of 5 4 Bromophenyl 2 Furyl Methanol in Advanced Chemical Synthesis and Materials Science
Role as a Versatile Synthetic Building Block and Intermediate
[5-(4-Bromophenyl)-2-furyl]methanol is recognized for its utility as a versatile building block and intermediate in organic synthesis. The presence of the furan (B31954) ring, the reactive hydroxymethyl group, and the functionalizable bromophenyl moiety makes it a valuable precursor for a wide range of more complex molecules.
Precursor for Complex Heterocyclic Systems
The furan nucleus within this compound serves as a foundational element for the construction of more elaborate heterocyclic systems. The reactivity of the furan ring allows for its participation in various cycloaddition and ring-transformation reactions, leading to the synthesis of novel polycyclic and fused heterocyclic compounds. For instance, furan derivatives are known to react with different aromatic enols to produce naphthodihydrofurans, which can be further converted into polycondensed, fully aromatic oxygen-containing heterocycles redalyc.org. The bromophenyl group offers a site for cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of diverse aryl or heteroaryl substituents. This dual reactivity is instrumental in building complex molecular architectures that are of interest in medicinal chemistry and materials science.
Application in Fine Chemical Synthesis
In the realm of fine chemical synthesis, this compound and its analogs are valuable intermediates. The term "fine chemical" refers to pure, single substances produced in limited quantities for specialized applications, such as pharmaceuticals, agrochemicals, and specialty polymers. The structural motifs present in this compound are found in various biologically active molecules. For example, derivatives of 2-furanmethanol are important intermediates in the synthesis of pharmaceuticals like ranitidine, an anti-ulcer drug acs.orgdntb.gov.ua. The bromophenyl portion of the molecule can be readily modified, allowing for the fine-tuning of the physicochemical and biological properties of the final products.
Scaffold for Derivatization Towards Novel Functional Molecules
The core structure of this compound acts as a robust scaffold for chemical derivatization. A scaffold, in this context, is a central molecular framework upon which various functional groups can be systematically attached to create a family of related compounds. This approach is fundamental to the discovery of new functional molecules with desired properties.
Design and Synthesis of Compound Libraries
While direct research on the use of this compound for the synthesis of large compound libraries is not extensively documented, the principles of combinatorial chemistry can be readily applied to its structure. The presence of two distinct points of diversity—the hydroxymethyl group and the bromine atom—allows for a systematic derivatization strategy. For instance, the hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid, which can then be used in a variety of subsequent reactions to introduce diversity. The bromine atom on the phenyl ring is a prime handle for transition metal-catalyzed cross-coupling reactions, a powerful tool for generating large libraries of compounds with diverse substituents. This strategy is exemplified by the synthesis of libraries of N-(4-bromophenyl)furan-2-carboxamides, where the bromine atom is used for subsequent arylation reactions nih.gov. This approach enables the rapid generation of a multitude of structurally related compounds, which can then be screened for biological activity or specific material properties.
Polymer Chemistry and Advanced Materials Development
The furan moiety in this compound makes it a candidate for applications in polymer chemistry and the development of advanced materials. Furan-based polymers are of growing interest due to their potential to be derived from renewable resources and their unique chemical and physical properties.
Cross-linking Agent Development from Furan-Based Systems
Furan-based compounds are versatile precursors for the development of cross-linking agents, primarily owing to the reactive nature of the furan ring. One common method involves the acid-catalyzed polymerization of furfuryl alcohol and its derivatives. In this process, the hydroxymethyl group is protonated, leading to the formation of a carbocation that can then attack the furan ring of another molecule, initiating a polymerization cascade that results in a cross-linked network.
This compound, as a substituted furfuryl alcohol, can be expected to undergo similar acid-catalyzed self-condensation to form a cross-linked polymer. The presence of the bulky 4-bromophenyl group at the 5-position of the furan ring would likely influence the cross-linking process and the properties of the resulting thermoset material.
Key characteristics influenced by the 4-bromophenyl substituent:
| Property | Expected Influence of the 4-Bromophenyl Group | Rationale |
| Cross-linking Density | Potentially lower | The steric hindrance from the bulky substituent may impede the approach of other monomers, leading to a less densely cross-linked network compared to unsubstituted furfuryl alcohol. |
| Thermal Stability | Potentially higher | The aromatic nature of the bromophenyl group could enhance the thermal stability of the resulting polymer network. |
| Flame Retardancy | Enhanced | The presence of bromine is known to impart flame-retardant properties to polymers. |
| Solubility | Modified | The hydrophobic nature of the bromophenyl group would decrease the solubility of the resulting resin in polar solvents. |
Another avenue for cross-linking utilizing the furan moiety is through the Diels-Alder reaction. The furan ring can act as a diene and react with a dienophile, such as a maleimide, to form a reversible covalent bond. This "click" reaction is highly efficient and can be triggered by heat. While this compound itself is not a dienophile, it could be incorporated into a polymer backbone, and the furan ring would then be available for subsequent cross-linking with a suitable bismaleimide (B1667444) or other dienophile.
Development of Furan-Derived Resins with Tailored Properties
Furan-derived resins, particularly those based on furfuryl alcohol, are known for their excellent thermal stability, chemical resistance, and low flammability. researchgate.netnih.gov These properties make them valuable in applications such as foundry binders, composites, and coatings. researchgate.net The polymerization of this compound offers a direct route to a novel furan resin with properties tailored by the inclusion of the 4-bromophenyl group.
The synthesis of such a resin would likely proceed via acid-catalyzed polycondensation, similar to the production of standard furan resins. researchgate.net The resulting polymer would feature a poly(furfuryl alcohol) backbone with pendant 4-bromophenyl groups. These substituents are anticipated to significantly modify the material's properties.
Hypothesized Properties of a Polythis compound Resin:
| Property | Expected Characteristic | Potential Application |
| Refractive Index | High | Optical materials, such as lenses or coatings with high refractive indices. |
| Dielectric Constant | Modified | Electronic components, insulators. |
| Adhesion | Potentially enhanced on certain substrates | Advanced adhesives and coatings. |
| Chemical Resistance | High | Linings for chemical storage tanks and pipes. |
The ability to tailor the properties of furan resins by introducing substituents like the 4-bromophenyl group opens up possibilities for creating high-performance materials from a potentially bio-based platform.
Catalysis Applications of Derived Furan Systems
The furan scaffold is a valuable component in the design of ligands for catalysis, offering a five-membered heterocyclic ring system that can be readily functionalized.
Design of Furan-Derived Ligands for Homogeneous Catalysis
Homogeneous catalysis often relies on the use of metal complexes with organic ligands that can fine-tune the catalyst's activity and selectivity. Phosphine (B1218219) ligands are a prominent class of such ligands. frontiersin.org Furan-containing phosphine ligands can be synthesized, and this compound serves as a viable starting material for such syntheses.
A potential synthetic route could involve the conversion of the methanol (B129727) group to a halide, followed by reaction with a phosphine source, such as diphenylphosphine. The resulting ligand, (5-(4-bromophenyl)furan-2-yl)methyl)diphenylphosphine, would possess both the furan and the bromophenyl moieties, which would influence its electronic and steric properties.
Potential Influence of the Ligand Structure on Catalytic Performance:
| Ligand Feature | Potential Effect on Catalysis |
| Furan Ring | Can participate in catalyst coordination and influence the electronic environment of the metal center. |
| Phosphine Group | Acts as a strong sigma-donor, forming a stable bond with the metal center. |
| 4-Bromophenyl Group | Its electron-withdrawing nature (due to the bromine atom) and steric bulk can modulate the reactivity and selectivity of the catalyst. |
Such ligands could find application in a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are fundamental transformations in organic synthesis.
Integration into Heterogeneous Catalytic Systems
Heterogeneous catalysts are advantageous for industrial processes due to their ease of separation from the reaction mixture. Furan derivatives can be integrated into heterogeneous catalytic systems by immobilizing them onto solid supports. researchgate.net this compound can be anchored to a support material, such as silica (B1680970) or alumina, through its reactive methanol group.
Once immobilized, the functionalized furan can serve several roles. It could act as a solid-supported ligand for a metal catalyst, combining the benefits of homogeneous catalysis (high selectivity) with those of heterogeneous catalysis (recyclability). Alternatively, the furan ring itself, particularly in the presence of the bromophenyl group, could exhibit catalytic activity for certain reactions, for instance, in acid-catalyzed transformations. mdpi.com
Biomass Valorization Context for Furan Derivatives
The transition to a bio-based economy relies on the efficient conversion of biomass into valuable chemicals. Lignocellulosic biomass, a non-food-based feedstock, can be processed to yield furan derivatives like furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF). rsc.org These platform molecules are the starting point for a cascade of chemical transformations to produce a wide array of value-added products, including fuels, polymers, and fine chemicals. researchgate.netrsc.org
This compound can be envisioned as a second-generation biorefinery product, synthesized from a biomass-derived furan. For example, HMF could be a precursor. A plausible, though conceptual, synthetic route could involve the conversion of the aldehyde group of HMF to a different functional group, followed by a cross-coupling reaction to introduce the 4-bromophenyl group, and subsequent reduction to the methanol. While this is a multi-step process, the resulting molecule, with its unique combination of functional groups, could command a higher value, justifying the synthetic effort.
The development of synthetic pathways from biomass-derived platform molecules to functional chemicals like this compound is a key aspect of creating a sustainable chemical industry. The applications of this compound in advanced materials and catalysis, as outlined above, highlight its potential contribution to the valorization of biomass.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for [5-(4-Bromophenyl)-2-furyl]methanol, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via Grignard reagent reactions (e.g., cycloheptylmagnesium bromide with substituted benzaldehydes under anhydrous conditions) or Suzuki-Miyaura cross-coupling using 5-bromo-2-furaldehyde derivatives and 4-bromophenylboronic acids . Yields depend on catalyst choice (e.g., Pd-based catalysts for coupling) and moisture control. For example, Amberlyst-15 or zeolites (Si/Al = 12.5) improve acetal formation efficiency in related furan derivatives .
Q. How is this compound characterized structurally and spectroscopically?
- Methodological Answer : Key techniques include:
- 1H/13C NMR : Peaks for the furyl proton (~δ 7.1–7.7 ppm) and bromophenyl protons (δ 7.4–7.8 ppm) .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]+ at m/z 277 for C11H9BrO2) .
- Elemental Analysis : Validates stoichiometry (e.g., C: 51.15%, H: 4.01%, Br: 28.90%) .
Q. What preliminary biological activities have been reported for similar bromophenyl-furan derivatives?
- Methodological Answer : Derivatives like 4-{[5-(4-Bromophenyl)-2-furyl]methylene}-oxazolones show antimicrobial activity (MIC: 2–8 µg/mL against S. aureus) . Screening involves broth microdilution assays and structure-activity relationship (SAR) studies focusing on halogen substituents .
Advanced Research Questions
Q. How can regioselectivity challenges in this compound synthesis be addressed?
- Methodological Answer : Regioselectivity in furan functionalization is controlled by:
- Electrophilic Aromatic Substitution (EAS) : Bromine directs substituents to the para position .
- Microwave-Assisted Synthesis : Enhances reaction specificity (e.g., 68% yield for 4-{[5-(4-Bromophenyl)-2-furyl]methylene}-oxazolone under 100–110°C) .
- Catalyst Design : Amberlyst-15 promotes cyclization without side reactions in tris(5-aryl-2-furyl)methanes .
Q. What mechanistic insights explain contradictory spectral data for this compound derivatives?
- Methodological Answer : Discrepancies arise from:
- Tautomerism : Keto-enol tautomerism in oxazolone derivatives alters NMR shifts .
- Crystallinity : Poorly crystalline samples may obscure melting points (e.g., 230–232°C vs. 259–261°C for nitro-substituted analogs) .
- Solvent Effects : DMSO-d6 vs. CDCl3 shifts proton signals (e.g., furyl protons shift by ~0.3 ppm) .
Q. How do substituents on the phenyl ring modulate biological activity?
- Methodological Answer : SAR studies reveal:
- Electron-Withdrawing Groups (EWGs) : Bromine enhances antimicrobial activity (MIC reduction by 50% vs. chloro analogs) .
- Hydrophobic Substituents : tert-Butyl groups improve blood-brain barrier penetration in related oxadiazole derivatives .
- Table : Bioactivity of Substituted Derivatives
| Substituent | Activity (MIC, µg/mL) | Target Organism | Reference |
|---|---|---|---|
| 4-Bromo | 2–4 | S. aureus | |
| 4-Nitro | 8–16 | E. coli | |
| 4-Chloro | 4–8 | C. albicans |
Q. What advanced techniques resolve synthetic bottlenecks in scaling up this compound?
- Methodological Answer :
- Flow Chemistry : Reduces reaction time for Grignard additions by 70% .
- Green Solvents : Ethanol/water mixtures improve sustainability without compromising yield (e.g., 78% for oxazolones) .
- Table : Optimization of Reaction Conditions
| Method | Catalyst | Yield (%) | Temperature (°C) | Reference |
|---|---|---|---|---|
| Grignard Reaction | None | 65 | 25 | |
| Microwave Synthesis | Amberlyst-15 | 82 | 110 | |
| Zeolite-Catalyzed | Al-beta zeolite | 96 | 80 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
